Technical Guide: NMR and Mass Spectrometry of D-3-(ethylamino)-1-phenylpyrrolidine
Technical Guide: NMR and Mass Spectrometry of D-3-(ethylamino)-1-phenylpyrrolidine
This technical guide details the structural characterization of D-3-(ethylamino)-1-phenylpyrrolidine , a chiral 3-substituted pyrrolidine with historical significance in antihistaminic and anticholinergic pharmacological research.[1]
The following analysis synthesizes historical pharmacological data with modern spectral interpretation principles, providing a rigorous framework for identification.
Compound Identity & Significance
-
IUPAC Name: (3R)-N-ethyl-1-phenylpyrrolidin-3-amine
-
Common Designation: D-3-(ethylamino)-1-phenylpyrrolidine[1][2][3]
-
Molecular Formula: C₁₂H₁₈N₂
-
Exact Mass: 190.1470 Da
-
Stereochemistry: The "D" designation in historical literature for this compound corresponds to the (R)-enantiomer [1].
-
Pharmacological Class: H1-antihistamine / Anticholinergic (Muscarinic antagonist).
Structural Core
The molecule consists of a pyrrolidine ring N-substituted with a phenyl group (aniline-like nitrogen) and C3-substituted with a secondary ethylamine. The chirality at C3 dictates the binding affinity, with the D(R) and L(S) isomers exhibiting distinct potency profiles [1].
Mass Spectrometry (MS) Analysis
Ionization & Molecular Ion
-
Technique: Electrospray Ionization (ESI) in Positive Mode is preferred due to the basic secondary amine on the side chain.
-
Observed Ion:
at m/z 191.15 . -
Electron Ionization (EI): In GC-MS, the molecular ion (
) at m/z 190 is typically weak but observable.
Fragmentation Pathways (MS/MS)
The fragmentation pattern is driven by the stability of the pyrrolidine ring and the secondary amine.
-
Primary Loss (Ethyl Group): Cleavage of the N-alkyl bond yields the loss of the ethyl radical or ethene, often observing a transition of
(loss of 28 Da, ethene) or (loss of ethyl radical in EI). - -Cleavage (Pyrrolidine Ring): The pyrrolidine ring typically undergoes ring opening or cleavage adjacent to the nitrogen atoms.
-
Tropylium Formation: The phenyl ring often rearranges to a tropylium ion (
91) or phenyl cation ( 77) under high energy collisions.
Fragmentation Logic Diagram
Caption: Predicted ESI-MS/MS fragmentation pathway for D-3-(ethylamino)-1-phenylpyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
Experimental Strategy
-
Solvent: DMSO-
is recommended to prevent amine proton exchange broadening, though is standard for structural verification. -
Reference: TMS (
0.00 ppm). -
Stereochemical Verification: Standard 1H NMR cannot distinguish D(R) from L(S) enantiomers. To verify the "D" designation, use Chiral Solvating Agents (CSAs) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or measure Optical Rotation (
).
1H NMR Assignment (400 MHz, DMSO- )
The following assignments are derived from the core 1-phenylpyrrolidine structure [2] and standard ethyl group shifts.
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H | Phenyl (meta) | 7.15 – 7.20 | dd / m | 2H | ~8 Hz | Typical aniline aromatic pattern. |
| Ar-H | Phenyl (ortho) | 6.55 – 6.60 | d | 2H | ~8 Hz | Upfield due to N-conjugation (electron donating). |
| Ar-H | Phenyl (para) | 6.62 – 6.68 | t | 1H | ~7.3 Hz | Distinct triplet for para-position.[4] |
| C3-H | Methine | 3.85 – 3.95 | m | 1H | - | Chiral center; multiplet due to adjacent CH2s. |
| C2/C5-H | Ring | 3.40 – 3.55 | m | 2H | - | Deshielded by N-Phenyl. |
| C2/C5-H | Ring | 3.10 – 3.25 | m | 2H | - | Diastereotopic protons (complex multiplets). |
| Side Chain | 2.60 – 2.75 | q | 2H | 7.1 Hz | Characteristic quartet of the ethyl group. | |
| C4-H | Ring | 2.10 – 2.25 | m | 1H | - | Part of the ring envelope. |
| C4-H | Ring | 1.80 – 1.95 | m | 1H | - | Part of the ring envelope. |
| Side Chain | 1.05 – 1.15 | t | 3H | 7.1 Hz | Terminal methyl triplet. | |
| N-H | Amine | 1.5 - 2.0 | br s | 1H | - | Broad, solvent/concentration dependent. |
13C NMR Assignment (100 MHz, DMSO- )
-
Aromatic C: ~147.9 (C-N), 129.1 (meta), 115.3 (para), 111.6 (ortho). Note the shielded ortho/para carbons due to the nitrogen lone pair donation.
-
C3 (Chiral): ~56.0 – 58.0 ppm.
-
C2/C5 (Ring N-C): ~47.0 – 52.0 ppm (Distinct peaks due to chirality).
-
Ethyl
: ~40.5 ppm. -
C4 (Ring): ~30.0 – 32.0 ppm.
-
Ethyl
: ~15.0 ppm.[5]
Connectivity & Logic Diagram (COSY/HMBC)
To confirm the position of the ethylamino group at C3 rather than C2, observe the HMBC correlations.
Caption: NMR connectivity logic. C3-H is the diagnostic proton linking the ring system to the ethyl side chain.
Experimental Protocol: Sample Preparation
To ensure reproducibility in spectral data, follow this extraction protocol for research samples (e.g., biological matrices or synthesis crude).
-
Basification: Adjust sample pH to >12 using 1M NaOH. This ensures the secondary amine is uncharged (free base) for organic extraction.
-
Extraction: Extract 3x with Dichloromethane (DCM). The 1-phenylpyrrolidine core is highly lipophilic.
-
Drying: Dry combined organic layers over anhydrous
. -
Reconstitution:
-
For NMR: Evaporate DCM under nitrogen; reconstitute in 0.6 mL DMSO-
. -
For MS: Dilute 1:1000 in 50:50 Methanol/Water + 0.1% Formic Acid.
-
References
-
Gerald, M. C., Sethi, O. P., Muhi-Eldeen, Z., Mahishi, N., & Witiak, D. T. (1971).[1][2][3] Pharmacological studies of the stereoselective antihistaminic and anticholinergic properties of L(S)- and D(R)-3-ethylamino-1-phenylpyrrolidine.[1][2][3] Archives internationales de pharmacodynamie et de therapie, 192(1), 78–87.[1][3]
-
PubChem. (n.d.). 1-Phenylpyrrolidine | C10H13N | CID 77726 - Spectral Information. National Library of Medicine. Retrieved from
-
Witiak, D. T., et al. (1971). l(S)- and D(R)-3-Amino-l-phenylpyrrolidines.[1][2][3] Stereoselective Antagonists for Histamine and Acetylcholine Receptors in Vitro.[2] Journal of Medicinal Chemistry.
